molecular formula C11H30OSi4 B1339111 Tris(trimethylsilyl)silyl vinyl ether CAS No. 861445-91-2

Tris(trimethylsilyl)silyl vinyl ether

Cat. No.: B1339111
CAS No.: 861445-91-2
M. Wt: 290.7 g/mol
InChI Key: WPZQENSANSNYSI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Comparison with Similar Compounds

Tris(trimethylsilyl)silyl vinyl ether is unique due to its strong electron-donating effect and its ability to participate in a wide range of chemical reactions. Similar compounds include:

Biological Activity

Tris(trimethylsilyl)silyl vinyl ether (TTS vinyl ether) is an organosilicon compound that has garnered attention in organic synthesis due to its unique structural features and reactivity. With the formula C₁₁H₃₀OSi₄, it contains a vinyl ether functional group along with multiple trimethylsilyl groups, enhancing its solubility and reactivity in organic solvents. This article explores the biological activity of TTS vinyl ether, focusing on its applications, mechanisms of action, and relevant case studies.

TTS vinyl ether is synthesized through various methods, often involving the reaction of silanes with vinyl ethers. Its structure allows for significant reactivity, particularly in radical polymerization and hydrosilylation reactions. The presence of trimethylsilyl groups contributes to its thermal stability and reactivity, making it a valuable reagent in synthetic organic chemistry .

Mechanisms of Biological Activity

The biological activity of TTS vinyl ether can be attributed to its ability to generate silyl radicals under specific conditions, such as light irradiation or thermal initiation. These radicals can initiate polymerization processes or participate in hydrosilylation reactions, leading to the formation of complex organic molecules with potential biological applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Radical Polymerization Initiates polymerization reactions under light or thermal conditions
Hydrosilylation Reacts with alkenes to form silane derivatives
Silyl Radical Generation Produces silyl radicals that can engage in further reactions

Case Studies

  • Polymerization Studies : Research has demonstrated that TTS vinyl ether can effectively initiate radical polymerizations, yielding high rates of polymer formation. For instance, studies showed that under photochemical conditions, TTS vinyl ether exhibited superior performance compared to traditional silanes in generating silyl radicals necessary for polymerization .
  • Silylation Reactions : In a series of experiments involving the hydrosilylation of alkenes, TTS vinyl ether was used as a reagent to produce various silylated products with high yields. Notably, the compound facilitated the hydrosilylation of 3-chloroprop-1-ene with yields reaching 65% under thermal initiation conditions .
  • Aldol Reactions : The compound has also been investigated for its role in Mukaiyama aldol reactions, where it served as a "super silyl" enol ether. This application resulted in diastereoselective synthesis of β-super siloxy aldehydes with yields ranging from 50% to 84%, showcasing its potential in asymmetric synthesis .

Toxicological Considerations

Despite its promising applications, TTS vinyl ether is classified as flammable and an irritant. Safety precautions should be taken when handling this compound in laboratory settings. Understanding its toxicological profile is crucial for ensuring safe usage in both research and industrial applications.

Properties

IUPAC Name

ethenoxy-tris(trimethylsilyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H30OSi4/c1-11-12-16(13(2,3)4,14(5,6)7)15(8,9)10/h11H,1H2,2-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZQENSANSNYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[Si](OC=C)([Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H30OSi4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467373
Record name Tris(trimethylsilyl)silyl vinyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861445-91-2
Record name Tris(trimethylsilyl)silyl vinyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(trimethylsilyl)silyl vinyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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